REACTION_CXSMILES
|
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([OH:8])[CH:2]=1.[H-].[Na+].[I-].[Na+].[CH3:13][N:14]([CH3:19])[CH2:15][CH2:16][CH2:17]Cl.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.C1(C)C=CC=CC=1>[CH3:13][N:14]([CH3:19])[CH2:15][CH2:16][CH2:17][O:8][C:3]1[CH:4]=[CH:5][C:6]([NH2:7])=[CH:1][CH:2]=1 |f:1.2,3.4,6.7.8|
|
Name
|
|
Quantity
|
65.4 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1N)O
|
Name
|
|
Quantity
|
28.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
5g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CCCCl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
ice
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
200g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The combined solvent fractions are shaken in a separatory funnel with 150 ml of 6 N hydrochloric acid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature is maintained below 35° C during the addition
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 25° C
|
Type
|
TEMPERATURE
|
Details
|
heated at 100°-105° C for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 300 ml of ether (2 times)
|
Type
|
CUSTOM
|
Details
|
The basic product is obtained
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCOC1=CC=C(C=C1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |